

Technical Characterization Guide: 3- ((Methylsulfonyl)methyl)azetidine HCl

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Compound of Interest

Compound Name: 3-
((Methylsulfonyl)methyl)azetidine

CAS No.: 1359656-22-6

Cat. No.: B2583824

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Executive Summary & Application Context

Compound: **3-((Methylsulfonyl)methyl)azetidine Hydrochloride** CAS: 1400764-60-4 Role: Advanced sp³-rich building block for Medicinal Chemistry.

This guide provides a technical analysis of the ¹H NMR spectral characteristics of **3-((Methylsulfonyl)methyl)azetidine HCl**. Unlike flat aromatic spacers, this azetidine derivative offers a rigid, three-dimensional vector for fragment-based drug discovery (FBDD), particularly in JAK inhibitor scaffolds.

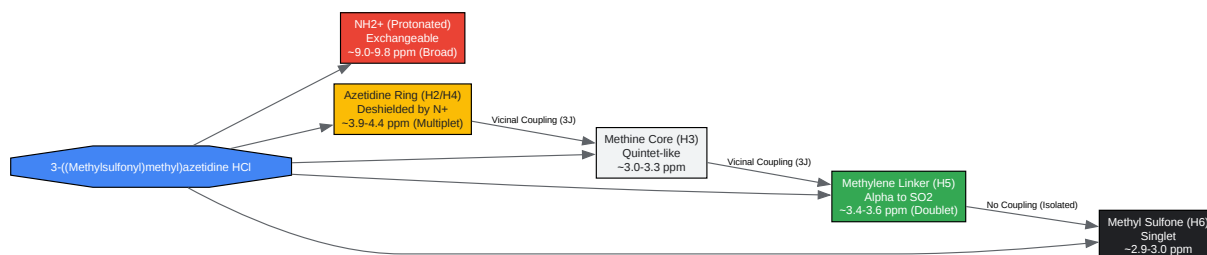
Key Analytical Challenge: The primary challenge in characterizing this molecule is distinguishing the overlapping multiplets of the strained azetidine ring from the methylene linker, and verifying the integrity of the salt form (HCl) versus the free base.

Structural Analysis & Spin Systems

To interpret the spectrum accurately, we must define the proton environments. The molecule possesses a

plane of symmetry (passing through N, C3, and the sulfone chain), rendering the protons on C2 and C4 chemically equivalent but magnetically non-equivalent due to ring puckering.

Visualization: Proton Environments & Coupling Logic



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Figure 1: Connectivity and expected splitting patterns based on scalar coupling networks.

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a high-resolution spectrum that confirms salt formation and eliminates ambiguity regarding the labile NH protons.

Reagents & Solvent Selection[1][2][3]

- Primary Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆).
 - Reasoning: DMSO is required to observe the ammonium () protons. In protic solvents like or , these protons exchange rapidly with deuterium and disappear, preventing confirmation of the salt stoichiometry.

- Internal Standard: TMS (Tetramethylsilane) or residual DMSO peak (2.50 ppm).

Step-by-Step Methodology

- Sample Prep: Dissolve 5–10 mg of the HCl salt in 0.6 mL of DMSO-d6.
 - Critical: Ensure the sample is dry. Hygroscopic HCl salts often absorb water, appearing as a broad singlet at ~3.33 ppm in DMSO, which can obscure the methine/linker region.
- Acquisition:
 - Pulse Angle:

(to prevent saturation).
 - Relaxation Delay ():

seconds (essential for accurate integration of the isolated methyl sulfone singlet).
 - Scans: 16–32 scans are sufficient for >95% purity.
- Processing:
 - Apply exponential multiplication (LB = 0.3 Hz).
 - Phase correction: Manual phasing is recommended for the broad NH peaks.

Spectral Data & Comparative Analysis

The following table synthesizes the expected chemical shifts for the HCl salt compared to the Free Base. This comparison is vital for Process Chemistry teams monitoring the "Free-basing" step.

Table 1: Chemical Shift Assignment (DMSO-d6)[2][4]

Position	Proton Type	Multiplicity	Shift (HCl Salt)	Shift (Free Base)	(Salt Effect)
NH	Ammonium	Broad s / br d	9.0 – 9.8	N/A (Amine ~2.0)	+7.5 ppm
H2, H4	Azetidine Ring	Multiplet	3.90 – 4.40	3.20 – 3.50	+0.8 ppm
H5	Linker ()	Doublet (J~7Hz)	3.50 – 3.65	3.30 – 3.40	+0.2 ppm
H3	Methine (Core)	Quintet-like	3.05 – 3.25	2.70 – 2.90	+0.3 ppm
H6	Methyl ()	Singlet	2.95 – 3.05	2.90 – 3.00	Negligible

Detailed Signal Analysis

1. The "Salt Shift" (The Nitrogen Effect)

The most diagnostic feature of the HCl salt is the deshielding of the azetidine ring protons (H2/H4).

- Mechanism: Protonation of the nitrogen creates a positive charge, withdrawing electron density from the adjacent carbons (inductive effect).
- Observation: In the free base, H2/H4 appear near 3.3 ppm. In the HCl salt, they shift downfield significantly to ~4.0–4.4 ppm.

2. The Sulfone Fingerprint

The methylsulfonyl group (

) is a powerful electron-withdrawing group (EWG).

- Methyl Singlet: Appears as a sharp, tall singlet near 3.0 ppm. This is your integration anchor (set this to 3H).

- Methylene Linker: The

group connecting the ring to the sulfone is deshielded by the sulfone but shielded relative to the ring protons. It typically appears as a doublet due to coupling with the single methine proton (H3).

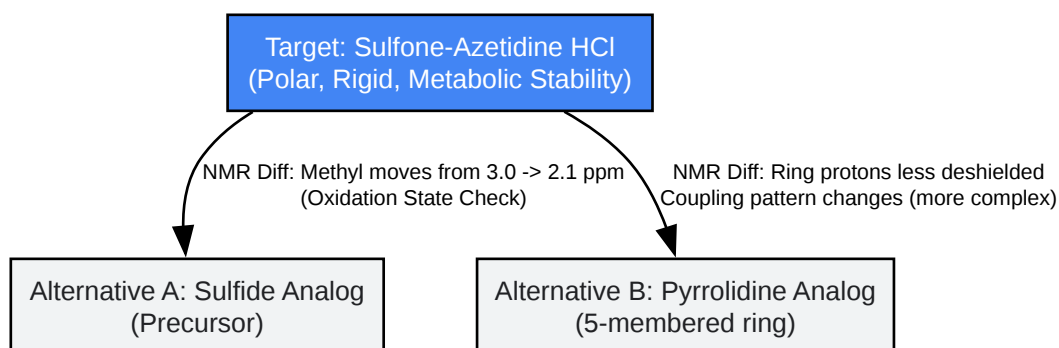
3. Azetidine "Roofing"

Azetidine ring protons often display complex second-order coupling (AA'BB'X system). While often reported as "multiplets," they may show a "roof effect" leaning towards the methine proton, indicating strong magnetic coupling.

Comparative Guide: Alternatives & Analogs

When designing a library, researchers often compare this scaffold to its sulfide precursor or its pyrrolidine analog.

Comparison Workflow



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Figure 2: Distinguishing the target from common synthetic precursors and analogs.

Key Differentiator: Sulfone vs. Sulfide

If the oxidation from sulfide (

) to sulfone (

) is incomplete:

- Sulfone Methyl: ~3.0 ppm (Singlet)
- Sulfide Methyl: ~2.1 ppm (Singlet)
- QC Check: Any peak at 2.1 ppm indicates incomplete oxidation, a common impurity in this synthesis.

Troubleshooting & Stability (Expert Insight)

Ring Opening (Hydrolysis)

Azetidines are strained rings. In the presence of strong nucleophiles or prolonged heating in acidic water, the ring can open to form the linear amine.

- Spectral Sign: Disappearance of the complex ring multiplets (3.9–4.4 ppm) and appearance of distinct triplets corresponding to a linear propyl chain.

Residual Solvents

Common manufacturing solvents for this intermediate include Isopropanol (IPA) and Ethyl Acetate.

- IPA: Doublet at 1.04 ppm, Multiplet at 3.8 ppm.
- Ethyl Acetate: Singlet at 1.99 ppm, Quartet at 4.03 ppm, Triplet at 1.17 ppm.
- Note: The Ethyl Acetate quartet at 4.03 ppm can overlap with the azetidine ring protons. Verify integration of the methyl singlet (3.0 ppm) to confirm purity.

References

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Sources

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